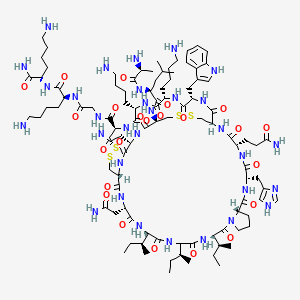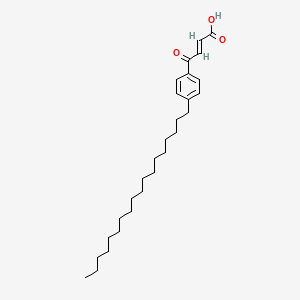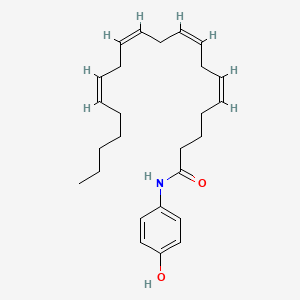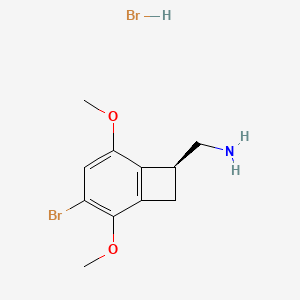
tertiapin-Q
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Tertiapin-Q is a high-affinity blocker for inward-rectifier K+ channels . It is a stable derivative of the bee venom toxin tertiapin . Tertiapin-Q binds to ROMK1 (Kir 1.1) and GIRK1/4 (Kir 3.1/3.4) channels with high affinity . It is an oxidation-resistant mutant of the wild-type tertiapin where Methionine 13 has been replaced by a Glutamine .
Synthesis Analysis
Tertiapin-Q is a derivative of honey bee toxin tertiapin . Its methionine residue is replaced with a glutamine residue to make it nonoxidizable by air . More details about its synthesis can be found in the paper titled "Mechanisms of Inward-Rectifier K+ Channel Inhibition by Tertiapin-Q" .Molecular Structure Analysis
The molecular formula of Tertiapin-Q is C100H163N31O23S4 . Its molecular weight is 2295.8 g/mol . The solution structure of tertiapin, a 21-residue bee venom peptide, has been characterized by circular dichroism (CD), two-dimensional nuclear magnetic resonance (NMR) spectroscopy, and distance geometry .Chemical Reactions Analysis
Details about the chemical reactions involving Tertiapin-Q can be found in the paper titled "Titration of Tertiapin-Q Inhibition of ROMK1 Channels by Extracellular…" .Physical And Chemical Properties Analysis
Tertiapin-Q has a molecular weight of 2295.8 g/mol . More details about its physical and chemical properties can be found on the PubChem page and the Tocris Bioscience page .科学的研究の応用
Treatment of Sinus Node Dysfunction and Atrioventricular Conduction
Scientific Field
Summary of Application
Tertiapin-Q has been studied for its potential in treating sinus node dysfunction (SND) and atrioventricular (AV) conduction issues . SND manifests as a low heart rate and is often accompanied by atrial tachycardia or AV block .
Methods of Application
The research involved the use of genetically modified mouse strains that mimic human primary SND associated with different degrees of AV block . The researchers analyzed whether pharmacological inhibition of the G-protein-activated K+ current (IKACh) by tertiapin-Q could improve heart rate (HR) and AV conduction in these mouse strains .
Results or Outcomes
Tertiapin-Q significantly improved the HR of Cav1.3−/− (19%), Cav1.3−/−/cav3.1−/− (23%) and HCN4-CNBD (14%) mice . Tertiapin-Q also improved cardiac conduction of Nav1.5+/− mice by 24% . These results suggest that the development of pharmacological IKACh inhibitors for the management of SND and conduction disease is a viable approach .
Modulation of Respiratory Depression by Opioids
Scientific Field
Medical Research, Anesthesiology
Summary of Application
Tertiapin-Q has been studied for its role in modulating respiratory depression caused by opioids . Opioids are widely used as analgesics but can cause life-threatening respiratory depression .
Methods of Application
The study used a combination of genetic, pharmacological, and physiological tools in rodents in vivo . The researchers aimed to identify the role of GIRK channels in MOR-mediated inhibition of respiratory circuits .
Results or Outcomes
Tertiapin-Q was found to contribute to respiratory depression by μ-opioid receptors and opioid analgesics . Respiratory rate depression by systemic injection of the opioid analgesic fentanyl was markedly reduced in GIRK2 −/− (percentage of baseline: 12.8 ± 15.8%, n = 5) compared with wild-type mice (72.9 ± 27.3%) .
Tertiapin-Q is a stable derivative of the bee venom toxin tertiapin . It binds to ROMK1 (K ir 1.1) and GIRK1/4 (K ir 3.1/3.4) channels with high affinity . However, more research is needed to fully understand its potential applications and any associated risks. Always consult with a healthcare professional before starting any new treatment.
Safety And Hazards
Tertiapin-Q is toxic and contains a pharmaceutically active ingredient . Handling should only be performed by personnel trained and familiar with handling of potent active pharmaceutical ingredients . It is a moderate to severe irritant to the skin and eyes . More safety information can be found in the Safety Data Sheet .
将来の方向性
Tertiapin-Q has shown potential in the treatment of sinus node dysfunction (SND) and atrioventricular conduction in mouse models of primary bradycardia . It significantly improved the heart rate of certain mouse strains . The development of pharmacological IKACh inhibitors for the management of SND and conduction disease is a viable approach . More information about future directions can be found in the papers titled "Sinus node dysfunction: current understanding and future directions…" and "Novel molecular targets for atrial fibrillation therapy" .
特性
IUPAC Name |
(1R,4S,7S,10S,16S,22S,25S,28R,33R,36S,39S,42S,49R,52S)-36,39-bis(4-aminobutyl)-N-[2-[[(2S)-6-amino-1-[[(2S)-1,6-diamino-1-oxohexan-2-yl]amino]-1-oxohexan-2-yl]amino]-2-oxoethyl]-25,52-bis(2-amino-2-oxoethyl)-4-(3-amino-3-oxopropyl)-49-[[(2S)-2-[[(2S)-2-aminopropanoyl]amino]-4-methylpentanoyl]amino]-16,19,22-tris[(2S)-butan-2-yl]-7-(1H-imidazol-4-ylmethyl)-42-(1H-indol-3-ylmethyl)-3,6,9,15,18,21,24,27,35,38,41,44,50,53-tetradecaoxo-30,31,46,47-tetrathia-2,5,8,14,17,20,23,26,34,37,40,43,51,54-tetradecazatricyclo[26.16.10.010,14]tetrapentacontane-33-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C100H163N31O23S4/c1-10-52(6)79-98(152)129-80(53(7)11-2)99(153)130-81(54(8)12-3)100(154)131-37-23-30-74(131)97(151)123-67(40-57-44-110-50-113-57)91(145)118-64(31-32-75(106)132)88(142)125-71-47-157-158-48-72(126-89(143)65(38-51(4)5)119-83(137)55(9)105)95(149)121-68(41-76(107)133)92(146)127-73(96(150)122-69(42-77(108)134)93(147)128-79)49-156-155-46-70(84(138)112-45-78(135)114-61(27-16-20-34-102)85(139)115-60(82(109)136)26-15-19-33-101)124-87(141)63(29-18-22-36-104)116-86(140)62(28-17-21-35-103)117-90(144)66(120-94(71)148)39-56-43-111-59-25-14-13-24-58(56)59/h13-14,24-25,43-44,50-55,60-74,79-81,111H,10-12,15-23,26-42,45-49,101-105H2,1-9H3,(H2,106,132)(H2,107,133)(H2,108,134)(H2,109,136)(H,110,113)(H,112,138)(H,114,135)(H,115,139)(H,116,140)(H,117,144)(H,118,145)(H,119,137)(H,120,148)(H,121,149)(H,122,150)(H,123,151)(H,124,141)(H,125,142)(H,126,143)(H,127,146)(H,128,147)(H,129,152)(H,130,153)/t52-,53-,54-,55-,60-,61-,62-,63-,64-,65-,66-,67-,68-,69-,70-,71-,72-,73-,74-,79-,80?,81-/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GYOKDEHVCCTTJF-VJPNZKQTSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C1C(=O)NC(C(=O)NC(C(=O)N2CCCC2C(=O)NC(C(=O)NC(C(=O)NC3CSSCC(C(=O)NC(C(=O)NC(CSSCC(NC(=O)C(NC(=O)C(NC(=O)C(NC3=O)CC4=CNC5=CC=CC=C54)CCCCN)CCCCN)C(=O)NCC(=O)NC(CCCCN)C(=O)NC(CCCCN)C(=O)N)C(=O)NC(C(=O)N1)CC(=O)N)CC(=O)N)NC(=O)C(CC(C)C)NC(=O)C(C)N)CCC(=O)N)CC6=CNC=N6)C(C)CC)C(C)CC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@H](C)[C@H]1C(=O)NC(C(=O)N[C@H](C(=O)N2CCC[C@H]2C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H]3CSSC[C@@H](C(=O)N[C@H](C(=O)N[C@@H](CSSC[C@H](NC(=O)[C@@H](NC(=O)[C@@H](NC(=O)[C@@H](NC3=O)CC4=CNC5=CC=CC=C54)CCCCN)CCCCN)C(=O)NCC(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CCCCN)C(=O)N)C(=O)N[C@H](C(=O)N1)CC(=O)N)CC(=O)N)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](C)N)CCC(=O)N)CC6=CNC=N6)[C@@H](C)CC)[C@@H](C)CC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C100H163N31O23S4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
2295.8 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
tertiapin-Q | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。








![(1R,9S)-11-[2-[(1R,9S)-6-oxo-7,11-diazatricyclo[7.3.1.02,7]trideca-2,4-dien-11-yl]ethyl]-7,11-diazatricyclo[7.3.1.02,7]trideca-2,4-dien-6-one](/img/structure/B1139080.png)
![[(1S,3E,5R,7Z,9S,11S,13S,15R,17R,21R,23R,24S,29S)-13-acetyloxy-1,11,17-trihydroxy-21-[(1R)-1-hydroxyethyl]-7-(2-methoxy-2-oxoethylidene)-2,2,12,12-tetramethyl-19,26-dioxo-20,25,30,31,32-pentaoxapentacyclo[21.6.1.15,9.111,15.024,28]dotriaconta-3,27-dien-29-yl] (2E,4E)-octa-2,4-dienoate](/img/structure/B1139081.png)
![7-[3,5-Di-tert-butyl-2-(2,2-difluoro-ethoxy)-phenyl]-3-methyl-octa-2,4,6-trienoic acid](/img/structure/B1139084.png)

